molecular formula C10H12FN3S B11740271 3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea

3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea

Cat. No.: B11740271
M. Wt: 225.29 g/mol
InChI Key: IHHJYCXAPFPWCW-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea is a chemical compound with the molecular formula C10H12FN3S It is known for its unique structure, which includes a dimethylamino group, a fluorophenyl group, and a thiourea moiety

Preparation Methods

The synthesis of 3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea typically involves the reaction of 2-fluoroaniline with dimethylformamide dimethyl acetal (DMF-DMA) and thiourea. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, breaking down the compound into its constituent parts.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and fluorophenyl moiety contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

When compared to similar compounds, 3-[(Dimethylamino)methylidene]-1-(2-fluorophenyl)thiourea stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-[(Dimethylamino)methylidene]furan-2(3H)-thione
  • 3-[(Dimethylamino)methylidene]amino-3H-1,2,4-dithiazole-3-thione

These compounds share structural similarities but differ in their reactivity and applications. The presence of the fluorophenyl group in this compound imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

1-(dimethylaminomethylidene)-3-(2-fluorophenyl)thiourea

InChI

InChI=1S/C10H12FN3S/c1-14(2)7-12-10(15)13-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,15)

InChI Key

IHHJYCXAPFPWCW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=S)NC1=CC=CC=C1F

Origin of Product

United States

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